molecular formula C16H20ClN3O B12804966 (+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one CAS No. 131645-82-4

(+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one

Cat. No.: B12804966
CAS No.: 131645-82-4
M. Wt: 305.80 g/mol
InChI Key: FRCNLKVXRALXMC-NSHDSACASA-N
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Description

(+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a chloro group, a methyl group, and a butenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multiple steps, including the formation of the imidazo ring and the introduction of the chloro and butenyl groups. Common reagents used in the synthesis may include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazepines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate the activity of neurotransmitters, leading to its psychoactive effects. The pathways involved may include the GABAergic system, which is known to play a role in anxiety and sleep regulation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its anxiolytic effects.

    Clonazepam: Used in the treatment of seizure disorders.

Uniqueness

(+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique side chains and functional groups may result in different binding affinities and effects on the central nervous system.

Properties

CAS No.

131645-82-4

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C16H20ClN3O/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m0/s1

InChI Key

FRCNLKVXRALXMC-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl

Origin of Product

United States

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